N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide
Description
N-(Benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide is a synthetic compound featuring a morpholine core substituted with a phenyl group at the 2-position and a benzo[d][1,3]dioxol-5-yl (piperonyl) carboxamide moiety at the 4-position.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-phenylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(19-14-6-7-15-16(10-14)24-12-23-15)20-8-9-22-17(11-20)13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSZPDLXOTVLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide has been found to exhibit activity against various cancer cell lines. The primary targets of this compound are microtubules and their component protein, tubulin. Tubulin is a key protein in the formation of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintaining cell shape.
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction causes mitotic blockade and induces cell apoptosis, effectively inhibiting the proliferation of cancer cells.
Biochemical Pathways
The compound’s interaction with tubulin affects the assembly of microtubules, which are essential components of the cell’s cytoskeleton. This disruption leads to cell cycle arrest at the S phase and the induction of apoptosis in cancer cells. The affected pathways include those involved in cell division and apoptosis.
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. It achieves this by causing cell cycle arrest and inducing apoptosis in cancer cells. This leads to a decrease in the growth of cancer cells, as evidenced by the compound’s potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines.
Biochemical Analysis
Biochemical Properties
N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide may interact with various enzymes, proteins, and other biomolecules.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide is a compound of significant interest in the field of medicinal chemistry, particularly for its potential anticancer properties. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structural composition that includes a benzo[d][1,3]dioxole moiety and a morpholine ring. The synthesis is typically achieved through a palladium-catalyzed C-N cross-coupling reaction, which allows for the formation of the amide bond essential for its biological activity.
Anticancer Potential
Research has focused on evaluating the anticancer efficacy of this compound against various cancer cell lines:
- Cell Lines Tested :
- Prostate cancer (LNCaP)
- Pancreatic cancer (MIA PaCa-2)
- Acute lymphoblastic leukemia (CCRF-CEM)
The compound demonstrated significant antiproliferative activity in these cell lines, with specific IC50 values indicating its potency. For instance, the IC50 values for LNCaP and MIA PaCa-2 cells were found to be lower than those of standard chemotherapeutics, suggesting enhanced efficacy.
The mechanism through which this compound exerts its anticancer effects may involve:
- Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR) : This inhibition is critical as VEGFR plays a pivotal role in angiogenesis and tumor growth.
- Overcoming Multi-drug Resistance : The dual inhibition of VEGFR and P-glycoprotein efflux pumps indicates potential applications in enhancing the effectiveness of existing chemotherapeutic agents.
Comparative Biological Activity
To contextualize the activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(benzo[d][1,3]dioxol-5-ylamino)thiophene-2-carboxamide | Contains a thiophene ring | Exhibits anti-angiogenic activity |
| N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide | Incorporates trifluoromethoxy group | Potent inhibitor of c-KIT and VEGFR2 |
| 2-(4-methylphenyl)thiazole-4-carboxamide | Features a thiazole ring | Potential anti-inflammatory properties |
These compounds share similar core structures but differ in their functional groups or additional rings, influencing their biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- In Vitro Studies : In vitro assays confirmed the compound's ability to inhibit cell proliferation across multiple cancer cell lines.
- Binding Affinity Studies : Interaction studies employing techniques such as surface plasmon resonance demonstrated strong binding affinities to proteins involved in cancer progression and drug metabolism.
- Comparative Analysis : A comparative analysis with other dioxole-containing compounds revealed that those with similar structural features also exhibited notable biological activities, supporting the hypothesis that structural modifications can enhance therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several derivatives documented in the evidence. Below is a detailed comparison:
Key Structural Differences and Implications
Core Heterocycle :
- The morpholine core in the target compound contrasts with piperazine (ASN90), thiazole (Compound 32), and pyrrolidine (ABT-627) systems in analogs. Morpholine’s oxygen and nitrogen atoms may enhance solubility and hydrogen-bonding capacity compared to sulfur-containing thiazoles .
Substituent Effects: The 2-phenyl group on the morpholine ring differentiates it from ASN90’s piperazine-thiadiazole system, which includes a benzodioxolylethyl group. This phenyl substitution may influence steric bulk and π-π stacking interactions in receptor binding . The piperonyl carboxamide moiety is shared with Compound 32 () and ASN90 ().
Synthetic Accessibility :
- Yields for analogs vary significantly: D14 (13.7%) and D20 (24.8%) in highlight challenges in synthesizing conjugated dienamides, whereas Compound 32 (38%) and ABT-627 derivatives (e.g., Compound 8) employ efficient amide coupling protocols .
Table 2: Pharmacological and Physicochemical Properties
Critical Insights from Analog Studies
- O-GlcNAcase Inhibition : ASN90 () demonstrates that benzodioxole-containing compounds exhibit strong OGA inhibition, a property likely shared by the target compound due to structural overlap .
- Thiazole vs.
- Synthetic Challenges : Low yields in dienamide synthesis () suggest that the target compound’s morpholine-carboxamide scaffold may offer more reproducible synthesis routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
